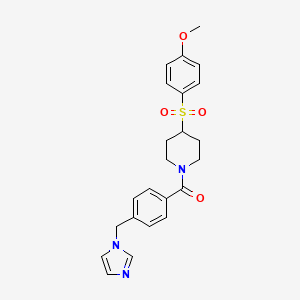

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the solubility of imidazole in water and other polar solvents may influence its action in different environments .

生化学分析

Biochemical Properties

It is known that imidazole-containing compounds can interact with various enzymes and proteins .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(4-methoxybenzenesulfonyl)piperidine on cellular function in in vitro or in vivo studies have not been reported yet .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(4-methoxybenzenesulfonyl)piperidine vary with different dosages in animal models .

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone , often referred to as a derivative of imidazole and piperidine, exhibits significant biological activities that are of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features an imidazole ring and a piperidine moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a piperidine derivative containing a sulfonyl group.

Synthesis Route

- Starting Materials : 4-bromobenzaldehyde, imidazole, 4-methoxyphenyl sulfonamide.

- Method : The reaction is conducted in an aprotic solvent with potassium carbonate as a base and a copper(I) catalyst to yield the desired product in high purity.

Anticancer Properties

Research indicates that compounds with similar structures to the target molecule have shown promising anticancer activity. For instance, derivatives of imidazole have been reported to induce apoptosis in cancer cell lines such as MCF cells, with IC50 values around 25.72 ± 3.95 μM . Additionally, studies on related compounds suggest that they suppress tumor growth in vivo, highlighting their potential as anticancer agents .

Antimicrobial Activity

The imidazole and piperidine components contribute to significant antimicrobial properties. For example:

- Compounds similar to the target structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 40 μg/mL to 500 μg/mL .

- The compound exhibits antifungal activity as well, particularly against M. tuberculosis, with notable efficacy at concentrations as low as 0.625 μg/mL .

Enzyme Inhibition

The compound's sulfonamide moiety is linked to enzyme inhibition properties:

- It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, showing competitive inhibition with IC50 values significantly lower than that of standard drugs used for comparison .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- The presence of the imidazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.

- The piperidine ring contributes to increased lipophilicity and membrane permeability, facilitating better bioavailability.

4. Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Anticancer Activity : A study demonstrated that imidazole derivatives significantly reduced tumor size in mouse models when administered at specific dosages over a set period .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Imidazole Derivative A | 25.72 ± 3.95 | Anticancer |

| Piperidine Sulfonamide B | 40 | Antimicrobial |

科学的研究の応用

Structural Characteristics

This compound features:

- An imidazole ring , known for its biological activity.

- A piperidine moiety , which enhances the compound's pharmacological properties.

- Aromatic groups that contribute to its reactivity and solubility.

These structural elements suggest that the compound may interact with various biological targets, making it of interest for therapeutic applications.

Biological Activities

The biological activities of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone are linked to its structural features. Notable activities include:

Antifungal Properties

Research indicates that imidazole-containing compounds exhibit antifungal activity against pathogens such as Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. The synthesized derivatives have shown promise in antifungal assays, suggesting potential therapeutic applications in treating fungal infections.

Antioxidant Activity

Compounds derived from this structure have been evaluated for their antioxidant properties using various assays, including DPPH and FRAP tests. These studies demonstrate the ability of certain derivatives to scavenge free radicals, indicating their potential role in disease prevention and health maintenance .

Antileishmanial Activity

Some derivatives have also been tested for their efficacy against leishmaniasis, showcasing broad-spectrum biological activity that could lead to new treatments for parasitic infections .

Applications in Medicinal Chemistry

The multifunctional nature of this compound allows it to serve as a scaffold for the development of novel therapeutic agents. Its applications extend across several areas:

- Anticancer agents : The imidazole and piperidine functionalities are often found in compounds with anticancer properties.

- Antiviral agents : The structural motifs present may inhibit viral replication, making it a candidate for antiviral drug development.

- Agricultural chemicals : Similar compounds have been utilized as fungicides and herbicides, suggesting potential agricultural applications .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

- Antifungal Activity Study : A derivative was synthesized and tested against Aspergillus species, showing significant antifungal effects compared to standard treatments.

- Antioxidant Evaluation : Derivatives were assessed for their ability to reduce oxidative stress markers in vitro, demonstrating substantial antioxidant capacity.

- Synthesis and Screening : A library of piperidine derivatives was created, leading to the identification of compounds with enhanced activity against HIV .

化学反応の分析

Synthetic Pathways

The synthesis of this compound involves sequential functionalization of core scaffolds. Key steps include sulfonylation, coupling reactions, and imidazole introduction.

-

Step 1 : The piperidine ring is sulfonylated using 4-methoxyphenylsulfonyl chloride under basic conditions to form the sulfonamide intermediate .

-

Step 2 : The sulfonylated piperidine is coupled to a benzophenone derivative via Mitsunobu reaction, utilizing diisopropyl azodicarboxylate (DIAD) to form ether linkages .

-

Step 3 : The imidazole moiety is introduced via nucleophilic substitution or Mannich reaction, leveraging the reactivity of formaldehyde derivatives .

Sulfonyl Group

-

Hydrolysis : The sulfonamide bond is stable under physiological conditions but may hydrolyze under strong acidic/basic conditions to yield sulfonic acid and piperidine derivatives .

-

Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SN<sub>2</sub> reactions, enabling further derivatization .

Imidazole Ring

-

Coordination Chemistry : The imidazole nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) .

-

Electrophilic Substitution : Reactions at the C2 position of imidazole are favored due to aromatic ring activation .

Methoxy Group

-

Demethylation : The methoxy group on the phenyl ring can undergo demethylation with reagents like BBr<sub>3</sub> to form a phenolic derivative .

Catalytic and Biological Interactions

-

Enzyme Inhibition : The sulfonyl-piperidine moiety mimics transition states in enzymatic reactions, showing potential as a protease or kinase inhibitor .

-

Antioxidant Activity : Imidazole derivatives exhibit radical scavenging properties, as demonstrated in DPPH and FRAP assays .

Comparative Reactivity with Analogues

Analytical Characterization

特性

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-30-20-6-8-21(9-7-20)31(28,29)22-10-13-26(14-11-22)23(27)19-4-2-18(3-5-19)16-25-15-12-24-17-25/h2-9,12,15,17,22H,10-11,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLQPQCHLVMQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。